REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:11]OS(C2C=CC(C)=CC=2)(=O)=O)[C:9]#[N:10])=[CH:4][CH:3]=1.C(N(CC)CC)C.[SH:30][CH2:31][C:32]([O:34][CH2:35][CH3:36])=[O:33]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]([NH2:10])=[C:31]([C:32]([O:34][CH2:35][CH3:36])=[O:33])[S:30][N:11]=2)=[CH:6][CH:7]=1
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Name
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2-(4-fluorophenyl)-2-(4-methylphenylsulfonyloxy)iminoacetonitrile
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Quantity
|
64 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C(C#N)=NOS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
61.8 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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warmed to room temperature
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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ADDITION
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Details
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poured into 2 l of ice water
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Type
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FILTRATION
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Details
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The resultant precipitate was collected by filtration
|
Type
|
FILTRATION
|
Details
|
The solid filter cake
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Type
|
WASH
|
Details
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was washed with water
|
Type
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CUSTOM
|
Details
|
dried
|
Type
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DISSOLUTION
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Details
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The solid was dissolved in 1.5 l of boiling heptane
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Type
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FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
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TEMPERATURE
|
Details
|
on cooling the filtrate
|
Type
|
CUSTOM
|
Details
|
the solid recrystallized
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NSC(=C1N)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |